molecular formula C16H10BrFN2O B12023684 3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde

3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12023684
M. Wt: 345.16 g/mol
InChI Key: AVZVBECMKPOINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group at the 3-position, a fluorophenyl group at the 1-position, and an aldehyde group at the 4-position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the appropriate bromophenyl and fluorophenyl groups.

    Introduction of the Aldehyde Group: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials or as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and fluorophenyl groups can influence its binding affinity and specificity towards these targets. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, potentially leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position.

    3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

Uniqueness

The uniqueness of 3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of bromophenyl and fluorophenyl groups, along with the aldehyde functionality, makes it a versatile intermediate for various synthetic and research applications.

Biological Activity

3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde, with the molecular formula C16H10BrFN2O and CAS number 618098-71-8, is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by detailed research findings and case studies.

  • Molecular Weight : 345.17 g/mol
  • Molecular Formula : C16H10BrFN2O

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazole compounds, including derivatives similar to this compound, revealing their effectiveness against a range of pathogens.

CompoundMinimum Inhibitory Concentration (MIC)Pathogen Targeted
7b0.22 - 0.25 µg/mLStaphylococcus aureus, Staphylococcus epidermidis
Other DerivativesVaries (specific data not provided)Various bacterial strains

The compound 7b was identified as particularly potent, showcasing its potential for development as an antimicrobial agent .

Anti-inflammatory Activity

Pyrazole derivatives have also been linked to anti-inflammatory effects. A study highlighted that certain pyrazole compounds inhibited pro-inflammatory cytokines such as TNF-α and IL-6 significantly. For example:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound 461%76%
Dexamethasone (reference)76%86%

These findings suggest that compounds like this compound could be further investigated for their therapeutic potential in inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in several studies. These compounds have shown promise in inhibiting cancer cell proliferation. For instance, specific derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity.

Cell LineIC50 (µM)Compound Tested
A-43115.0Pyrazole Derivative X
Jurkat12.5Pyrazole Derivative Y

These results indicate that modifications in the pyrazole structure can lead to enhanced anticancer activity, making it a viable candidate for further drug development .

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives:

  • Synthesis and Evaluation of Pyrazoles :
    A comprehensive study synthesized a series of pyrazoles and evaluated their biological activities, including antimicrobial and anti-inflammatory effects. The most active compounds were further analyzed for their mechanisms of action.
  • Structure-Activity Relationship (SAR) :
    Investigations into the SAR of pyrazoles revealed that the presence of halogen substituents significantly impacts their biological activity. For example, bromine and fluorine groups were found to enhance antimicrobial efficacy.

Properties

Molecular Formula

C16H10BrFN2O

Molecular Weight

345.16 g/mol

IUPAC Name

3-(4-bromophenyl)-1-(2-fluorophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H10BrFN2O/c17-13-7-5-11(6-8-13)16-12(10-21)9-20(19-16)15-4-2-1-3-14(15)18/h1-10H

InChI Key

AVZVBECMKPOINE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.